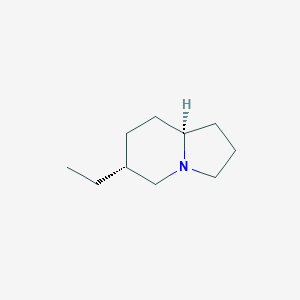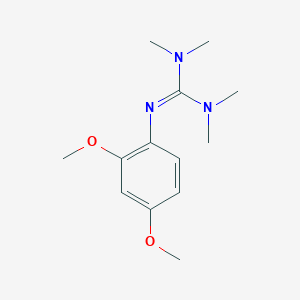
Propan-2-yl 3,9-dimethyldeca-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3,9-dimethyldeca-2,4-dienoate is an organic compound with the molecular formula C15H26O2. It is an ester formed from the reaction of propan-2-ol and 3,9-dimethyldeca-2,4-dienoic acid. This compound is known for its unique structure, which includes a conjugated diene system and a branched alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 3,9-dimethyldeca-2,4-dienoate can be synthesized through esterification. The typical synthetic route involves the reaction of propan-2-ol with 3,9-dimethyldeca-2,4-dienoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3,9-dimethyldeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3,9-dimethyldeca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of propan-2-yl 3,9-dimethyldeca-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The conjugated diene system can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 3,9-dimethyldeca-2,4-dienoate: Known for its unique ester structure and conjugated diene system.
Propan-2-yl 3,7,11-trimethyldodeca-2,4-dienoate: Similar ester structure but with a longer alkyl chain and additional methyl groups.
Propan-2-yl 3,7,11-trimethyldodeca-2,4-dienoate: Contains a hydroxyl group, adding to its reactivity and potential biological activity.
Uniqueness
This compound is unique due to its specific arrangement of the ester group and conjugated diene system, which imparts distinct chemical and biological properties
Eigenschaften
| 116161-58-1 | |
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
propan-2-yl 3,9-dimethyldeca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-12(2)9-7-6-8-10-14(5)11-15(16)17-13(3)4/h8,10-13H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
YMUCPSIYWYUNCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC=CC(=CC(=O)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
